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Compound of Interest

Compound Name: 1,1-Dimethylgerminane

Cat. No.: B15465019

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the application of Density
Functional Theory (DFT) calculations in the study of germacyclohexane compounds. It is
designed to serve as a valuable resource for researchers, scientists, and professionals in drug
development who are interested in the conformational analysis, thermochemistry, and
substituent effects of these organogermanium heterocycles.

Introduction to Germacyclohexane and the Role of
DFT

Germacyclohexane, a six-membered heterocyclic compound containing a germanium atom,
has garnered significant interest due to its unique structural and electronic properties.
Understanding the conformational preferences and energetic landscapes of germacyclohexane
and its derivatives is crucial for their potential applications in materials science and medicinal
chemistry. Density Functional Theory (DFT) has emerged as a powerful computational tool for
elucidating these properties with a favorable balance of accuracy and computational cost.

DFT calculations allow for the precise determination of molecular structures, vibrational
frequencies, and thermochemical data, providing insights that complement and guide
experimental studies. This guide will delve into the theoretical background, practical
methodologies, and key findings from DFT-based investigations of germacyclohexane
compounds.
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Conformational Analysis of Germacyclohexane

The germacyclohexane ring, similar to its carbocyclic analogue cyclohexane, can adopt several
conformations, with the chair form being the most stable. DFT calculations have been
instrumental in quantifying the energetic differences between these conformers and
understanding the influence of the germanium heteroatom on the ring's geometry.

According to DFT calculations at the B3LYP/cc-pVTZ level, germacyclohexane predominantly
exists in a stable chair conformation. Any potential twist form is predicted to have a significantly
higher enthalpy of formation (over 15 kJ-mol~1), making it experimentally unobservable under
normal conditions[1][2]. The substitution of a carbon atom with a germanium atom in the
cyclohexane ring leads to a flattening of the ring in the vicinity of the germanium atom[1][2].

The Chair Conformation and Ring Inversion

The chair conformation of germacyclohexane is characterized by specific bond lengths, bond
angles, and dihedral angles. The energy barrier for the chair-to-chair inversion is a key
parameter that can be determined both experimentally and computationally.

For the parent germacyclohexane, the chair conformer possesses Cs symmetry. Its 48 normal
vibrations can be classified into 27 in-plane vibrations (A' symmetry) and 21 out-of-plane
vibrations (A" symmetry)[2].

Substituent Effects on Conformational Preferences

The introduction of substituents onto the germacyclohexane ring can significantly influence its
conformational equilibrium. The preference for a substituent to occupy an axial or equatorial
position is quantified by the conformational free energy difference, commonly known as the A-
value (AG = G_axial - G_equatorial).

Case Study: 1-Methyl-1-germacyclohexane

A detailed study of 1-methyl-1-germacyclohexane combining low-temperature 3C NMR
spectroscopy and high-level quantum chemical calculations has provided valuable insights into
its conformational behavior.
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Experimental Determination of A-value: Low-temperature 3C NMR experiments in solution
revealed an axial/equatorial ratio of 44/56 mol% at 114 K. This corresponds to an A-value of
0.06 kcal-mol~1, indicating a slight preference for the equatorial conformer in the solution phase
at this temperature. The Gibbs free energy of activation for the chair-to-chair interconversion
(AGte —a) was determined to be 5.0 £ 0.1 kcal-mol~* over the temperature range of 106-134
K.

Computational Determination of A-value: A range of quantum chemical methods, including DFT,
Mgller-Plesset perturbation theory (MP2), and coupled-cluster with single, double, and
perturbative triple excitations (CCSD(T)), have been employed to model the conformational
energetics of 1-methyl-1-germacyclohexane. The computational results show excellent
agreement with the experimental findings. High-level CCSD(T) calculations with a complete
basis set (CBS) extrapolation and thermal corrections predict an A-value of 0.02 kcal-mol~1,
while the electronic energy difference (AE) at 0 K is -0.01 kcal-mol—1.

Methodologies: Experimental and Computational

Protocols
Experimental Protocols

Low-Temperature 13C NMR Spectroscopy: The experimental determination of the
conformational equilibrium of 1-methyl-1-germacyclohexane involved the use of a variable
temperature NMR probe. Spectra were recorded at low temperatures to slow the chair-to-chair
interconversion sufficiently to allow for the observation and integration of signals corresponding
to the individual axial and equatorial conformers. The relative populations of the conformers
were then used to calculate the Gibbs free energy difference (A-value).

Computational Protocols

A typical DFT workflow for the conformational analysis of germacyclohexane compounds
involves the following steps:

o Geometry Optimization: The initial structures of the different conformers (e.g., chair, boat,
twist-boat) are built and then optimized to find the minimum energy geometries.

o Frequency Calculations: Vibrational frequency calculations are performed on the optimized
geometries to confirm that they are true minima on the potential energy surface (i.e., no
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imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal
corrections to the enthalpy and Gibbs free energy.

» Single-Point Energy Calculations: To obtain more accurate electronic energies, single-point
energy calculations can be performed on the optimized geometries using higher levels of
theory or larger basis sets.

Choice of Functionals and Basis Sets: The selection of an appropriate DFT functional and
basis set is crucial for obtaining accurate results. For germacyclohexane and its derivatives,
functionals such as B3LYP are commonly used. The cc-pVTZ (correlation-consistent polarized
valence triple-zeta) basis set is often employed for geometry optimizations and frequency
calculations, as it provides a good balance between accuracy and computational cost. For
higher accuracy in energy calculations, coupled-cluster methods like CCSD(T) with larger basis
sets and extrapolation to the complete basis set limit are recommended.

Data Presentation: Quantitative Results

The following tables summarize the key quantitative data obtained from experimental and
computational studies of germacyclohexane and its 1-methyl derivative.

Table 1. Conformational Energetics of 1-Methyl-1-germacyclohexane

Computational

Parameter Experimental Value Method
Value
Axial/Equatorial Ratio Low-Temperature 3C
44/56 mol% -

(114 K) NMR

CCSD(T)/CBS +
A-value (AG) 0.06 kcal-mol—1 0.02 kcal-mol—1 _

thermal corrections
AE (0 K) - -0.01 kcal-mol—1 CCsD(T)/CBS

Low-Temperature 13C

AG}e—a (106-134 K) 5.0 £ 0.1 kcal-mol—1
NMR

Table 2: Calculated Vibrational Frequencies (cm~1) for Germacyclohexane (Chair
Conformation, Cs Symmetry)
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Calculated (B3LYPIcc-

Symmetry Assignment oVT2)
A CH: stretch 2923
A CH: stretch 2915
A" CH: stretch 2908
A" CH: stretch 2899
A CHz2 scissoring 1445
A" CHz scissoring 1442

Note: This is a partial list. A full assignment includes 48 normal modes.[2]

Visualizations: Workflows and Relationships

DFT Calculation Workflow
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Caption: A typical workflow for DFT calculations of germacyclohexane compounds.
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Conformational Isomerism of Germacyclohexane
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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